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molecular formula C14H13FN2O2 B8501825 N-Benzyl-2-fluoro-N-methyl-4-nitroaniline CAS No. 832099-31-7

N-Benzyl-2-fluoro-N-methyl-4-nitroaniline

Cat. No. B8501825
M. Wt: 260.26 g/mol
InChI Key: ZQSZAAQVLFPXET-UHFFFAOYSA-N
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Patent
US07718671B2

Procedure details

A solution of 1,2-difluoro-4-nitro-benzene (0.96 g, 6.0 mmole) and benzyl methylamine (0.79 g, 6.6 mmole) in 4 mL of anhydrous DMF is heated with K2CO3 (0.41 g, 3.0 mmole) at 80° C. for 16 hours. After removal of the solvent, the residue is purified on flash chromatography with EtOAc/Hexanes (0-15%), yielding yellow oil 1.05 g (4.0 mmole) 67% of benzyl-(2-fluoro-4-nitro-phenyl)-methylamine.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[F:11].[CH2:12]([NH:19][CH3:20])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:12]([N:19]([C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[F:11])[CH3:20])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
0.79 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC
Name
Quantity
0.41 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified on flash chromatography with EtOAc/Hexanes (0-15%)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)C1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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